molecular formula C20H20N2O2 B296636 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione

3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione

カタログ番号 B296636
分子量: 320.4 g/mol
InChIキー: HLYUNNSSXXUEGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.

作用機序

3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione acts as a competitive antagonist of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor. It binds to the receptor site and blocks the action of the neurotransmitter glutamate, which is necessary for the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which in turn leads to a decrease in the excitability of the neuron.
Biochemical and Physiological Effects
The 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor antagonist has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of excitatory neurotransmitters such as glutamate and aspartate. It also decreases the influx of calcium ions into the neuron, which can lead to a decrease in the production of reactive oxygen species and a decrease in the activation of downstream signaling pathways.

実験室実験の利点と制限

One of the advantages of using 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its potency and specificity. It is a highly selective antagonist of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor and has been shown to be effective at low concentrations. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have neurotoxic effects at high concentrations, which can limit its use in certain experiments.

将来の方向性

There are several future directions for the study of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione. One direction is the development of more potent and selective 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor antagonists. Another direction is the study of the role of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its effectiveness and reduce its potential toxicity.
Conclusion
In conclusion, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is a potent antagonist of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to shed light on the role of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor in neurological disorders and to lead to the development of new treatments for these disorders.

合成法

The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione involves several steps. The first step is the condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form 3-methyl-1-phenyl-2-pyrazolin-5-one. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium ethoxide to form the final product.

科学的研究の応用

The 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor antagonist has been extensively studied for its potential applications in scientific research. It has been shown to be effective in animal models of neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has also been used to study the role of the 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione receptor in synaptic plasticity and learning and memory processes.

特性

分子式

C20H20N2O2

分子量

320.4 g/mol

IUPAC名

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H20N2O2/c1-14-5-4-8-17(11-14)22-19(23)12-18(20(22)24)21-10-9-15-6-2-3-7-16(15)13-21/h2-8,11,18H,9-10,12-13H2,1H3

InChIキー

HLYUNNSSXXUEGH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3

正規SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。